molecular formula C15H16N2O2S B7584600 N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide

N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B7584600
M. Wt: 288.4 g/mol
InChI Key: IXIITWCHJWAYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide, commonly known as isothiochromene, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. Isothiochromene is a five-membered ring system that contains both nitrogen and sulfur atoms. The compound has been synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of isothiochromene is not fully understood. However, it is believed that the compound exerts its biological activities through various mechanisms, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. Isothiochromene has been shown to inhibit the activity of various enzymes, including DNA topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. The compound has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response. Isothiochromene has been found to induce apoptosis, or programmed cell death, in various cancer cell lines, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
Isothiochromene has been found to exert various biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit cell growth and proliferation, induce apoptosis, and modulate various signaling pathways, including the NF-κB pathway. Isothiochromene has also been found to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various oxidative stress and inflammatory-related diseases. In addition, the compound has been found to exhibit antibacterial and antifungal properties, which may be useful in the treatment of various infectious diseases.

Advantages and Limitations for Lab Experiments

Isothiochromene has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize using various methods and is readily available. Isothiochromene has been extensively studied for its potential applications in scientific research and has been found to exhibit a wide range of biological activities. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. In addition, further studies are needed to fully understand the mechanism of action of isothiochromene and its potential applications in various disease models.

Future Directions

Isothiochromene has several potential future directions for scientific research. The compound has been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties. Further studies are needed to fully understand the mechanism of action of isothiochromene and its potential applications in various disease models. In addition, the development of novel derivatives of isothiochromene may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Isothiochromene also has potential applications in the development of new drugs for the treatment of various diseases, including cancer, viral infections, and inflammatory-related diseases.

Synthesis Methods

Isothiochromene can be synthesized through several methods, including the Pictet-Spengler reaction, the Hantzsch synthesis, and the Robinson annulation. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline intermediate, which is then oxidized to form isothiochromene. The Hantzsch synthesis involves the reaction of a β-ketoester, an aldehyde, and an amine in the presence of a reducing agent to form a dihydropyridine intermediate, which is then oxidized to form isothiochromene. The Robinson annulation involves the reaction of an α,β-unsaturated ketone with an aldehyde or ketone in the presence of a base to form a cyclohexenone intermediate, which is then reduced to form isothiochromene.

Scientific Research Applications

Isothiochromene has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties. Isothiochromene has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to inhibit the replication of several viruses, including the human immunodeficiency virus (HIV), the hepatitis B virus (HBV), and the hepatitis C virus (HCV). Isothiochromene has been found to possess antibacterial and antifungal properties and has been shown to inhibit the growth of various bacterial and fungal strains. The compound has also been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isothiochromen-1-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-8-13(17-19-10)15(18)16-9-14-12-5-3-2-4-11(12)6-7-20-14/h2-5,8,14H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXIITWCHJWAYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2C3=CC=CC=C3CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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